molecular formula C8H5BrClN B156208 7-Bromo-4-chloro-1H-indole CAS No. 126811-29-8

7-Bromo-4-chloro-1H-indole

Cat. No. B156208
CAS RN: 126811-29-8
M. Wt: 230.49 g/mol
InChI Key: ZFBAFEMIPJPWPF-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .


Molecular Structure Analysis

The molecular formula of 7-Bromo-4-chloro-1H-indole is C8H5BrClN . More detailed structural analysis is not available in the retrieved data.


Chemical Reactions Analysis

Indole derivatives are known to exhibit various biological activities, which has led to interest in synthesizing a variety of indole derivatives . Specific chemical reactions involving 7-Bromo-4-chloro-1H-indole are not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-4-chloro-1H-indole include a boiling point of 345.8±22.0 °C and a density of 1.772±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 7-Bromo-4-chloro-1H-indole . Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

7-bromo-4-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAFEMIPJPWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595936
Record name 7-Bromo-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-1H-indole

CAS RN

126811-29-8
Record name 7-Bromo-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.19 g (5 mmol) of 2-bromo-5-chloro-nitrobenzene were dissolved in 50 ml THF. At a temperature of −45° C. 15 ml of a 1M vinyl magnesium bromide solution in THF were added under nitrogen in such a way that the temperature did not exceed −40° C. After complete addition the dark solution was stirred for 30 min at −40° C. The reaction mixture was quenched with 10 ml aqueous saturated ammonium chloride solution and extracted twice with diethyl ether. The combined organic layers were washed once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by column chromatography (100 g silica gel; heptane/EtOAc 19:1) to yield 562 mg (49%) of 7-bromo-4-chloro-1H-indole as an orange oil. MS (EI) 229.0 (80), 231.0 (100), 233.0 (30) (M)+.
Quantity
1.19 g
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reactant
Reaction Step One
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Quantity
50 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-chloro-2-nitrobenzene (932 mg, 3.95 mmol) in tetrahydrofuran (10 mL), vinylmagnesium bromide (0.7 M in tetrahydrofuran) (12 mmol) in tetrahydrofuran (15 mL) was added drop wise at −40° C. After 1 h the reaction mixture was poured into saturated NH4Cl. The resulting organic layer was concentrated. The resulting residue was purified using a Teledyne ISCO chromatography system with a gradient eluent system of 2% ethyl acetate in hexane to yield the title compound (400 mg, 44%): 1H NMR (300 MHz, CDCl3) δ 6.73 (t, J=2.8 Hz, 1H), 7.02 (d, J=8.1 Hz, 1H), 7.19-7.39 (m, 2H), 8.43 (s, 1H).
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
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10 mL
Type
solvent
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15 mL
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
44%

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